molecular formula C16H16FN B8394790 3-(4-Fluorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline

3-(4-Fluorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8394790
M. Wt: 241.30 g/mol
InChI Key: ZQRIKCYEKCHBJB-UHFFFAOYSA-N
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Patent
US09193728B2

Procedure details

A mixture of 2-(4-fluorophenyl)-3-(5-methyl-2-nitrophenyl)propanenitrile (0.3 g, 0.00105 mol), and 10% Pd on Carbon (0.180 g) in THF (1 mL) and MeOH (6 mL) was stirred under atmospheric hydrogen pressure at 40° C. for 24 h. After completion of reaction (monitored by TLC), the catalyst was removed by filtration through Celite. The filtrate was concentrated under reduced pressure, and the product was purified by column chromatography (4% EtOAc:hexane in silica 100-200 mesh, diameter of column—5.0 cm, height of silica—approx. 5 inch) to give the desired compound as a yellow colored solid (0.080 g, 33% yield).
Name
2-(4-fluorophenyl)-3-(5-methyl-2-nitrophenyl)propanenitrile
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][C:12]2[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:13]=2[N+:19]([O-])=O)[C:9]#N)=[CH:4][CH:3]=1>C1COCC1.CO.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:11][C:12]3[C:13](=[CH:14][CH:15]=[C:16]([CH3:18])[CH:17]=3)[NH:19][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(4-fluorophenyl)-3-(5-methyl-2-nitrophenyl)propanenitrile
Quantity
0.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C#N)CC1=C(C=CC(=C1)C)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
0.18 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred under atmospheric hydrogen pressure at 40° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction (monitored by TLC)
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was purified by column chromatography (4% EtOAc:hexane in silica 100-200 mesh, diameter of column—5.0 cm, height of silica—approx. 5 inch)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CNC2=CC=C(C=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.08 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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